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molecular formula C16H15N3O2 B8621993 3,3-Dimethyl-5-(4-pyridinoylamino)-indolin-2-one

3,3-Dimethyl-5-(4-pyridinoylamino)-indolin-2-one

Cat. No. B8621993
M. Wt: 281.31 g/mol
InChI Key: ZUOBPNNNPGUODS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04666923

Procedure details

A suspension of 5.0 g. (0.028 mol) 5-amino-3,3-dimethylindolin-2-one in 100 ml. methylene chloride containing 14 ml. triethylamine is mixed, while cooling, with 7.0 g. (0.04 mol) isonicotinic acid chloride hydrochloride. Subsequently, the reaction mixture is evaporated and the residue is digested with water, filtered with suction and recrystallised from ethanol. Yield: 5.8 g. (73% of theory); m.p.>300° C.
Quantity
0.028 mol
Type
reactant
Reaction Step One
Quantity
14 mL
Type
reactant
Reaction Step Two
Quantity
0.04 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][C:6](=[O:11])[C:5]2([CH3:13])[CH3:12].C(Cl)Cl.Cl.[C:18](Cl)(=[O:25])[C:19]1[CH:24]=[CH:23][N:22]=[CH:21][CH:20]=1>C(N(CC)CC)C>[CH3:12][C:5]1([CH3:13])[C:4]2[C:8](=[CH:9][CH:10]=[C:2]([NH:1][C:18]([C:19]3[CH:24]=[CH:23][N:22]=[CH:21][CH:20]=3)=[O:25])[CH:3]=2)[NH:7][C:6]1=[O:11] |f:2.3|

Inputs

Step One
Name
Quantity
0.028 mol
Type
reactant
Smiles
NC=1C=C2C(C(NC2=CC1)=O)(C)C
Step Two
Name
Quantity
14 mL
Type
reactant
Smiles
C(Cl)Cl
Step Three
Name
Quantity
0.04 mol
Type
reactant
Smiles
Cl.C(C1=CC=NC=C1)(=O)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A suspension of 5.0 g
TEMPERATURE
Type
TEMPERATURE
Details
while cooling, with 7.0 g
CUSTOM
Type
CUSTOM
Details
Subsequently, the reaction mixture is evaporated
FILTRATION
Type
FILTRATION
Details
filtered with suction
CUSTOM
Type
CUSTOM
Details
recrystallised from ethanol

Outcomes

Product
Name
Type
Smiles
CC1(C(NC2=CC=C(C=C12)NC(=O)C1=CC=NC=C1)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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